6,8-Dibromo-5-methylimidazo[1,2-a]pyridine
Description
Significance of Fused Nitrogen Heterocycles in Organic Synthesis and Materials Science
Fused nitrogen heterocycles, such as imidazo[1,2-a]pyridines, are of immense importance in organic synthesis due to their prevalence in natural products and pharmaceuticals. These structures are often considered "privileged scaffolds" as they can interact with a wide range of biological targets. rsc.org In materials science, the electron-rich nature of these systems makes them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. The tunable electronic properties of functionalized fused nitrogen heterocycles allow for the rational design of materials with specific optical and electronic characteristics.
Historical Overview of Imidazo[1,2-a]pyridine (B132010) Chemistry
The exploration of imidazo[1,2-a]pyridine chemistry has a rich history dating back to the early 20th century, with synthetic methodologies evolving significantly over time.
The foundational synthesis of the imidazo[1,2-a]pyridine ring system was pioneered by Aleksei Chichibabin in 1925. bio-conferences.org The classical Chichibabin reaction involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound, such as bromoacetaldehyde, typically at elevated temperatures. bio-conferences.orgscispace.com This method, while groundbreaking for its time, often required harsh reaction conditions and provided modest yields. bio-conferences.org
In the decades following Chichibabin's initial work, a plethora of more sophisticated and efficient methods for the synthesis of functionalized imidazo[1,2-a]pyridine derivatives have been developed. These modern techniques offer greater control over regioselectivity and functional group tolerance. organic-chemistry.org Key advancements include:
Multicomponent Reactions (MCRs): These reactions, such as the Groebke–Blackburn–Bienaymé reaction, allow for the one-pot synthesis of complex imidazo[1,2-a]pyridines from three or more starting materials, enhancing synthetic efficiency. researchgate.net
Transition-Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions have become indispensable for the introduction of various substituents onto the imidazo[1,2-a]pyridine core. organic-chemistry.org
C-H Functionalization: Direct functionalization of the C-H bonds of the imidazo[1,2-a]pyridine scaffold represents a highly atom-economical approach to creating diverse derivatives. mdpi.com This strategy avoids the need for pre-functionalized starting materials. mdpi.com
These evolving methodologies have significantly expanded the accessible chemical space of imidazo[1,2-a]pyridine derivatives, facilitating the exploration of their structure-activity relationships.
Positioning of 6,8-Dibromo-5-methylimidazo[1,2-a]pyridine within the Imidazo[1,2-a]pyridine Class
This compound is a specifically substituted derivative that highlights the utility of modern synthetic methods for creating tailored molecular architectures. The strategic placement of its substituents imparts distinct chemical properties.
The presence of two bromine atoms at the C6 and C8 positions of the pyridine (B92270) ring significantly influences the electronic properties and reactivity of the molecule. Bromine atoms are moderately deactivating, electron-withdrawing groups through induction, which can affect the nucleophilicity of the heterocyclic system.
Perhaps more importantly, the bromine substituents serve as versatile synthetic handles for further molecular elaboration. researchgate.net They can readily participate in a variety of transition-metal-catalyzed cross-coupling reactions, including:
Suzuki-Miyaura Coupling: for the formation of C-C bonds with boronic acids.
Heck Coupling: for the formation of C-C bonds with alkenes.
Buchwald-Hartwig Amination: for the formation of C-N bonds.
Sonogashira Coupling: for the formation of C-C bonds with terminal alkynes.
This reactivity allows for the late-stage functionalization of the 6,8-dibromo-imidazo[1,2-a]pyridine scaffold, enabling the synthesis of a diverse library of compounds from a common intermediate.
The methyl group at the C5 position also plays a crucial role in modulating the properties of the imidazo[1,2-a]pyridine ring. As an electron-donating group, the methyl substituent can influence the electron density of the pyridine ring, potentially affecting its reactivity and the photophysical properties of the molecule. The strategic placement of a methyl group can also provide steric hindrance, which can direct the regioselectivity of subsequent reactions.
Interactive Data Tables
Below are interactive tables summarizing key information related to the compounds and reactions discussed in this article.
Table 1: Properties of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| Imidazo[1,2-a]pyridine | C₇H₆N₂ | 118.14 | Unsubstituted parent scaffold nih.gov |
| 6-Bromo-2-methylimidazo[1,2-a]pyridine | C₈H₇BrN₂ | 211.06 | Monobrominated with a C2-methyl group nih.gov |
| 3,8-Dibromoimidazo[1,2-a]pyridine | C₇H₄Br₂N₂ | 275.93 | Dibrominated at different positions |
Table 2: Overview of Synthetic Reactions for Imidazo[1,2-a]pyridines
| Reaction Name | Description | Key Reagents |
| Chichibabin Reaction | Condensation reaction to form the core scaffold bio-conferences.org | 2-aminopyridine, α-halocarbonyl |
| Groebke–Blackburn–Bienaymé Reaction | Three-component reaction for substituted derivatives researchgate.net | 2-aminopyridine, aldehyde, isocyanide |
| Suzuki-Miyaura Coupling | C-C bond formation at halogenated positions researchgate.net | Organoboron compound, Palladium catalyst |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,8-dibromo-5-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2/c1-5-6(9)4-7(10)8-11-2-3-12(5)8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRIFCUJGZUPCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=NC=CN12)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6,8 Dibromo 5 Methylimidazo 1,2 a Pyridine and Its Precursors
Established Pathways to the Imidazo[1,2-a]pyridine (B132010) Core System
The imidazo[1,2-a]pyridine framework is a fused bicyclic heterocycle that serves as a crucial precursor in pharmaceutical development. researchgate.net Its synthesis has been achieved through various strategies, including condensation reactions, multi-component reactions, and oxidative coupling, among others. rsc.org
Condensation Reactions Utilizing 2-Aminopyridine (B139424) Derivatives
The most traditional and widely employed method for synthesizing the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with a suitable electrophilic partner. acs.org
The reaction between 2-aminopyridines and α-halocarbonyl compounds, such as α-haloketones or α-haloaldehydes, represents a foundational approach to this heterocyclic system. bio-conferences.orgnih.gov This reaction, often referred to as the Tschitschibabin synthesis, typically proceeds via an initial N-alkylation of the pyridine (B92270) ring nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring. amazonaws.com
The versatility of this method has been enhanced by the development of various reaction conditions. While early methods required high temperatures, modern protocols have been developed that proceed under milder conditions. bio-conferences.org For instance, catalyst- and solvent-free procedures have been reported, where the reaction between 2-aminopyridines and α-haloketones occurs efficiently at moderate temperatures (e.g., 60°C). amazonaws.com Other variations utilize catalysts like neutral alumina (B75360) at ambient temperature to facilitate the condensation. bio-conferences.org
| Catalyst/Solvent | Temperature | Substrates | Outcome |
| None | 60°C | 2-Aminopyridines, α-Haloketones | Good to excellent yields of imidazo[1,2-a]pyridines amazonaws.com |
| Neutral Alumina | Ambient | 2-Aminopyridines, α-Haloketones | Efficient synthesis of a wide range of derivatives bio-conferences.org |
| FeCl3 | Not specified | 2-Aminopyridines, Nitroolefins | Cascade reaction to form 3-unsubstituted imidazo[1,2-a]pyridines bio-conferences.org |
Multi-component reactions (MCRs) have gained prominence as highly efficient tools for constructing complex molecular scaffolds like imidazo[1,2-a]pyridines in a single step from three or more starting materials. nih.govacs.org These reactions are valued for their atom economy and operational simplicity. nih.gov
One of the most significant MCRs for this purpose is the Groebke–Blackburn–Bienaymé reaction (GBBR). mdpi.commdpi.com This three-component condensation involves a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by an acid (Lewis or Brønsted). mdpi.com The reaction proceeds through the formation of an imine from the 2-aminopyridine and aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide, followed by an elimination step to yield the 3-amino-substituted imidazo[1,2-a]pyridine product. nih.gov Other MCRs may involve different components, such as terminal alkynes, to achieve diverse substitution patterns on the final heterocyclic product. bio-conferences.org
| Reaction Name | Components | Catalyst Example | Key Feature |
| Groebke–Blackburn–Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Scandium triflate, Ammonium chloride bio-conferences.orgmdpi.com | Forms 3-amino-substituted imidazo[1,2-a]pyridines |
| A3 Coupling | 2-Aminopyridine, Aldehyde, Terminal Alkyne | Copper Iodide (CuI) bio-conferences.org | Copper-catalyzed route to diverse derivatives |
Cyclization Reactions from Substituted Pyridines
Alternative pathways to the imidazo[1,2-a]pyridine core involve intramolecular cyclization of appropriately substituted pyridine precursors. researchgate.net These methods often rely on the formation of a C-N bond to close the five-membered imidazole (B134444) ring. For example, copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters provides an environmentally friendly route to the target scaffold. organic-chemistry.org In this type of reaction, a C-H bond on the pyridine ring and an N-H bond from a tethered group are coupled under oxidative conditions to form the fused ring system.
Specific Synthesis of 6,8-Dibromo-5-methylimidazo[1,2-a]pyridine
The synthesis of the specifically substituted this compound is not commonly detailed as a standalone procedure. However, its synthesis can be rationally designed based on established methodologies for related halogenated imidazo[1,2-a]pyridines. nih.govsemanticscholar.org The most logical approach involves a condensation reaction using a pre-halogenated 2-aminopyridine precursor.
A plausible synthetic route would start with 3,5-dibromo-6-methylpyridin-2-amine. This key intermediate contains the required methyl group and both bromine atoms in the correct positions on the pyridine ring. This precursor would then undergo a classical condensation reaction with a two-carbon electrophile, such as chloroacetaldehyde (B151913) or bromoacetaldehyde, to form the fused imidazole ring. google.com This strategy ensures the final positions of the substituents are controlled by the structure of the starting materials.
Proposed Synthetic Pathway:
Precursor Synthesis: Preparation of 3,5-dibromo-6-methylpyridin-2-amine. This can be achieved by the dibromination of 6-methylpyridin-2-amine using a suitable brominating agent.
Cyclization: Condensation of 3,5-dibromo-6-methylpyridin-2-amine with an α-haloaldehyde (e.g., chloroacetaldehyde) to yield this compound. google.com
Bromination Strategies for Introducing Halogens
The introduction of bromine atoms onto the imidazo[1,2-a]pyridine system can be achieved either by direct halogenation of the pre-formed heterocycle or by using brominated starting materials.
Direct bromination of the imidazo[1,2-a]pyridine scaffold typically occurs with high regioselectivity at the C3 position of the imidazole ring, which is the most electron-rich and sterically accessible site. researchgate.netresearchgate.net Reagents such as N-Bromosuccinimide (NBS) or molecular bromine are commonly used for this purpose. researchgate.net However, to achieve bromination at the 6- and 8-positions of the pyridine ring, this method is not suitable.
Therefore, for the synthesis of this compound, the most effective strategy is the bromination of the 2-aminopyridine precursor prior to the cyclization step. The electrophilic aromatic substitution of 2-amino-6-methylpyridine (B158447) with a brominating agent like N-Bromosuccinimide (NBS) in a solvent such as DMF can be used to install the bromine atoms at the desired 3- and 5-positions (which become the 8- and 6-positions in the final product, respectively). semanticscholar.org This approach provides excellent control over the final substitution pattern.
| Strategy | Reagent Example | Target Position | Applicability to Target Compound |
| Direct Bromination of Core | N-Bromosuccinimide (NBS) | C3-position | Not suitable for 6,8-dibromination |
| Bromination of Precursor | N-Bromosuccinimide (NBS) | C3 & C5 of 2-aminopyridine | Effective for synthesizing the required precursor semanticscholar.org |
Regioselective Bromination of the Pyridine Moiety
The direct bromination of the pyridine ring of an existing 5-methylimidazo[1,2-a]pyridine (B1295257) core is a primary strategy for the synthesis of the target compound. The electronic properties of the imidazo[1,2-a]pyridine system dictate the positions of electrophilic substitution. The C3 position is generally the most activated towards electrophilic attack. However, substitution at the C6 and C8 positions can be achieved, often requiring specific reagents and conditions.
Common brominating agents such as N-Bromosuccinimide (NBS) and bromine (Br₂) in various solvents can be employed. The regioselectivity is influenced by the solvent, temperature, and the presence of catalysts or additives. For instance, while many methods focus on C3-bromination, careful optimization can direct the substitution to the pyridine ring.
| Reagent | Conditions | Position(s) Brominated | Reference |
| N-Bromosuccinimide (NBS) | DMF | C3 | nih.gov |
| CBr₄ / NaOH | Not specified | C3 | bohrium.com |
| Pyridinium tribromide | Ultrasound, Na₂CO₃ | C3 | bohrium.com |
This table is interactive and represents common bromination outcomes on the imidazo[1,2-a]pyridine core.
To achieve the desired 6,8-dibromo substitution pattern on a 5-methylimidazo[1,2-a]pyridine starting material, a sequential or one-pot dibromination would be necessary. The directing effect of the existing methyl group at the 5-position would influence the regioselectivity of the second bromination.
Post-Cyclization Halogenation Techniques
Following the formation of the imidazo[1,2-a]pyridine ring system, various halogenation techniques can be applied to introduce bromine atoms at the C6 and C8 positions. Transition-metal-free methods using reagents like sodium bromite (B1237846) have been developed for the regioselective halogenation of imidazo[1,2-a]pyridines, although these often target the C3 position. nih.govrsc.org
The synthesis of related compounds, such as 8-bromo-6-methyl- and 8-bromo-6-chloro-imidazo[1,2-a]pyridine-2-carboxylic acid derivatives, has been achieved through a multi-step sequence starting from substituted 2-aminopyridines. nih.gov This suggests that a post-cyclization halogenation strategy might be less direct for achieving the specific 6,8-dibromo-5-methyl substitution pattern compared to starting with a pre-halogenated pyridine.
Condensation Routes from Dibrominated Pyridine Precursors
A more convergent and often more regioselective approach involves the construction of the imidazo[1,2-a]pyridine ring from a dibrominated pyridine precursor. This strategy ensures the bromine atoms are in the desired positions from the outset.
Utilizing 2-Amino-3,5-dibromopyridine and Suitable Electrophiles
The reaction of a substituted 2-aminopyridine with an α-haloketone or a related two-carbon electrophile is a classical and widely used method for the synthesis of imidazo[1,2-a]pyridines. In the context of this compound, the logical starting material would be 2-amino-3,5-dibromo-6-methylpyridine (B183029). The reaction of this precursor with a suitable two-carbon synthon, such as chloroacetaldehyde, would lead to the desired product. A related patent describes the synthesis of 6-bromoimidazo[1,2-a]pyridine (B40293) from 2-amino-5-bromopyridine (B118841) and chloroacetaldehyde, supporting the feasibility of this approach. google.com
The general reaction is as follows:
| Precursor | Electrophile | Product |
| 2-Amino-5-bromopyridine | Chloroacetaldehyde | 6-Bromoimidazo[1,2-a]pyridine |
| 2-Amino-3-bromo-5-methylpyridine | Ethyl 3-bromopyruvate (B3434600) | Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate |
This interactive table showcases examples of condensation reactions to form substituted imidazo[1,2-a]pyridines.
Controlling Methyl Group Incorporation
The position of the methyl group on the final product is determined by its position on the initial pyridine precursor. To synthesize this compound via this condensation route, the starting material must be 2-amino-3,5-dibromo-6-methylpyridine. The synthesis of this specific precursor is a key step in this synthetic strategy.
Advanced Synthetic Approaches to the Imidazo[1,2-a]pyridine System
Modern synthetic organic chemistry has seen the development of advanced methods, particularly those employing transition metal catalysts, for the construction of heterocyclic frameworks like imidazo[1,2-a]pyridine.
Transition Metal-Catalyzed Syntheses
Transition metal-catalyzed reactions offer efficient and often milder conditions for the synthesis of polysubstituted imidazo[1,2-a]pyridines. nih.govresearchgate.net These methods include copper-catalyzed multicomponent reactions and palladium-catalyzed cross-coupling strategies. organic-chemistry.orgrsc.org
For instance, a one-pot, three-step cyclization/Suzuki/heteroarylation protocol has been developed for the synthesis of 2,3,6-trisubstituted imidazo[1,2-a]pyridines, demonstrating the power of palladium catalysis in functionalizing this heterocyclic system. nih.gov While a direct application to the synthesis of this compound is not explicitly reported, these advanced methods could potentially be adapted. For example, a suitably substituted brominated pyridine could undergo a transition metal-catalyzed cyclization with a partner that introduces the remainder of the imidazole ring.
| Catalyst | Reaction Type | Starting Materials |
| Copper(I) | Three-component domino reaction | Aldehydes, 2-aminopyridines, terminal alkynes |
| Palladium(II) | One-pot cyclization/Suzuki/heteroarylation | 2-Amino-5-halogenopyridines, 2-halogenocarbonyls, boronic acids |
This interactive table summarizes examples of transition metal-catalyzed syntheses of imidazo[1,2-a]pyridines.
Palladium-Catalyzed Reactions
Palladium catalysts are particularly effective in facilitating cross-coupling and cyclization reactions. While direct palladium-catalyzed syntheses of this compound are not extensively documented, analogous transformations provide a clear blueprint. For instance, microwave-assisted, ligand-free, three-component reactions catalyzed by Pd(OAc)₂ have been successfully employed for the synthesis of 2,3-diarylimidazo[1,2-a]pyridines. This approach involves the reaction of a 2-aminopyridine, an aldehyde, and an alkyne. Adapting this to the target molecule would involve the use of 2-amino-3,5-dibromo-6-methylpyridine as the starting pyridine.
A plausible reaction scheme would be the palladium-catalyzed coupling of 2-amino-3,5-dibromo-6-methylpyridine with an appropriate α-haloketone or a terminal alkyne and an aldehyde. The palladium catalyst would facilitate the key C-N bond formation to construct the imidazole ring.
| Catalyst | Reactants | Conditions | Product | Reference |
| Pd(OAc)₂ | 2-Aminopyridine, Aldehyde, Terminal Alkyne | Microwave, Ligand-free | 2,3-Disubstituted imidazo[1,2-a]pyridine | General methodology |
Copper-Catalyzed Oxidative Cyclizations
Copper catalysis is a widely used and economical approach for the synthesis of imidazo[1,2-a]pyridines. Copper-catalyzed aerobic oxidative cyclization is a prominent method, often utilizing readily available starting materials. One such method involves the reaction of ketoxime acetates with pyridines. A copper(I) catalyst, such as CuI, facilitates the oxidative coupling, leading to the formation of the imidazo[1,2-a]pyridine ring system under mild conditions. This method is noted for its tolerance of a wide range of functional groups.
Another significant copper-catalyzed approach is the tandem oxidative C-H amination/cyclization. This strategy allows for the direct synthesis of imidazo[1,2-a]pyridines from acetophenones and 2-aminopyridines. The copper catalyst promotes both the initial imine formation and the subsequent intramolecular C-H amination to form the fused ring. Furthermore, copper-catalyzed one-pot procedures using aminopyridines and nitroolefins with air as the oxidant have proven to be a general and effective method for constructing the imidazo[1,2-a]pyridine scaffold.
For the synthesis of this compound, 2-amino-3,5-dibromo-6-methylpyridine would be reacted with a suitable two-carbon component, such as an α-haloketone or a terminal alkyne, in the presence of a copper catalyst.
| Catalyst | Reactants | Key Features | Reference |
| CuI | 2-Aminopyridines, Acetophenones | Aerobic oxidative synthesis | General methodology |
| Copper Catalyst | Aminopyridines, Nitroolefins | One-pot procedure, Air as oxidant | General methodology |
Iron-Catalyzed Transformations
Iron catalysts have emerged as a cost-effective and environmentally benign alternative to precious metal catalysts. An iron-catalyzed denitration reaction enables the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from aminopyridines and 2-methyl-nitroolefins. This procedure is simple, inexpensive, and tolerates various functional groups. The proposed mechanism involves a Michael-type addition of the 2-aminopyridine to the nitroolefin, followed by an iron-catalyzed cyclization and elimination of the nitro group. The application of this method to 2-amino-3,5-dibromo-6-methylpyridine would likely yield the corresponding 2-aryl-3-methyl-6,8-dibromo-5-methylimidazo[1,2-a]pyridine.
| Catalyst | Reactants | Conditions | Product | Reference |
| FeCl₂ | 2-Aminopyridines, 2-Methyl-nitroolefins | DMF, 150 °C | 3-Methyl-2-arylimidazo[1,2-a]pyridines | General methodology |
Metal-Free Synthetic Protocols
The development of metal-free synthetic methods is a significant goal in modern organic chemistry, driven by the desire to reduce cost and environmental impact. Several metal-free approaches for the synthesis of the imidazo[1,2-a]pyridine core have been reported.
Oxidative Cycloadditions
Metal-free oxidative cycloadditions provide a direct route to imidazo[1,2-a]pyridines. One such method involves the use of elemental sulfur to promote the oxidative cyclization of 2-aminopyridines and aldehydes. This approach is highly atom-economical and avoids the use of metal catalysts and strong bases. The reaction proceeds through an oxidative annulation, directly assembling the imidazo[1,2-a]pyridine core from readily available starting materials.
Catalyst-Free Annulation Reactions
Catalyst-free annulation reactions represent a highly efficient and green approach to the synthesis of imidazo[1,2-a]pyridines. These reactions often proceed under thermal conditions, simply by heating the reactants in a suitable solvent or even under solvent-free conditions. A common strategy involves the condensation of a 2-aminopyridine with an α-haloketone. The reaction is believed to proceed via an initial nucleophilic attack of the pyridine nitrogen on the α-haloketone, followed by an intramolecular cyclization and dehydration. The simplicity and high yields of these reactions make them an attractive option for the synthesis of the target molecule, provided a suitable α-haloketone is used.
| Reactants | Conditions | Key Features | Reference |
| 2-Aminopyridines, α-Haloketones | Heating, often solvent-free | High efficiency, simple procedure | General methodology |
Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of imidazo[1,2-a]pyridines to develop more sustainable and environmentally friendly processes. Key strategies include the use of greener solvents, catalyst-free conditions, and energy-efficient methods.
The use of water as a solvent is a cornerstone of green chemistry. Aqueous syntheses of methylimidazo[1,2-a]pyridines have been reported without the deliberate addition of any catalyst, highlighting the potential for environmentally benign transformations. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. Many of the metal-catalyzed and metal-free reactions for imidazo[1,2-a]pyridine synthesis can be adapted to microwave conditions.
| Green Chemistry Principle | Application in Imidazo[1,2-a]pyridine Synthesis |
| Use of Greener Solvents | Aqueous synthesis conditions. |
| Energy Efficiency | Microwave-assisted reactions to reduce time and energy. |
| Atom Economy | One-pot and catalyst-free annulation reactions. |
| Reduction of Derivatives | Direct C-H functionalization to avoid protecting groups. |
Solvent-Free Methodologies
Solvent-free synthesis represents a significant advancement in green chemistry, minimizing the generation of hazardous waste. For the imidazo[1,2-a]pyridine scaffold, these reactions are often conducted by the direct mixing of reactants, sometimes with the aid of a catalyst, under thermal conditions or simple mechanical grinding.
A common approach involves reacting a 2-aminopyridine derivative with an α-haloketone without any solvent. beilstein-archives.org This method, often referred to as a "neat" reaction, can provide good to excellent yields and simplifies the work-up procedure, as the product can often be purified by simple washing or recrystallization. beilstein-archives.org For instance, the reaction of 2-aminopyridine with various ω-bromomethylketones has been achieved by grinding the reactants together in a mortar and pestle at room temperature for just a few minutes, resulting in excellent to near-quantitative yields. beilstein-archives.org This grindstone chemistry approach is operationally simple, scalable, and avoids organic waste. beilstein-archives.org
To synthesize this compound, one could envision a solvent-free reaction between 2-amino-3,5-dibromo-6-methylpyridine and an α-haloaldehyde like chloroacetaldehyde or bromoacetaldehyde, likely with gentle heating or grinding to facilitate the reaction.
Table 1: Examples of Solvent-Free Synthesis of Imidazo[1,2-a]pyridines
| 2-Aminopyridine Reactant | α-Haloketone Reactant | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Aminopyridine | ω-Bromoacetophenone | Grinding, 25-30°C, 3-5 min | 99 | beilstein-archives.org |
| 2-Aminopyridine | ω-Bromo-4-chloroacetophenone | Grinding, 25-30°C, 3-5 min | 98 | beilstein-archives.org |
| 2-Amino-4-methylpyridine | ω-Bromoacetophenone | Grinding, 25-30°C, 3-5 min | 99 | beilstein-archives.org |
| 2-Amino-4-methylpyridine | ω-Bromo-4-nitroacetophenone | Grinding, 25-30°C, 3-5 min | 99 | beilstein-archives.org |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. The synthesis of imidazo[1,2-a]pyridines is particularly amenable to this technology.
Reactions are typically carried out by exposing a mixture of a 2-aminopyridine derivative and an α-haloketone to microwave irradiation, often in the presence of a catalyst or in a solvent-free setting. derpharmachemica.com For example, a facile microwave-assisted reaction of phenacyl bromide and 2-aminopyridine has been catalyzed by an ionic liquid under solvent-free conditions, with reaction times reduced to as little as 30 seconds. derpharmachemica.com In other reported procedures, the condensation of 2-aminopyridine with phenacyl bromide derivatives under microwave irradiation for just one minute has yielded the desired imidazo[1,2-a]pyridine products in yields ranging from 24% to 99%. sci-hub.seresearchgate.net This methodology offers a significant improvement in efficiency over traditional thermal methods, which can take several hours. sci-hub.se
For the target compound, this compound, a microwave-assisted approach would involve heating a mixture of 2-amino-3,5-dibromo-6-methylpyridine and a suitable cyclizing agent like chloroacetaldehyde or ethyl 3-bromopyruvate in a sealed vessel for a short duration. nih.gov
Table 2: Examples of Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines
| Reactant 1 | Reactant 2 | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Aminopyridine | Phenacyl bromide | Ionic liquid, 100°C, MW | 30 sec | Good | derpharmachemica.com |
| 2-Aminopyridine | 4'-Bromophenacyl bromide | NaHCO₃, MW | 1 min | 99 | sci-hub.se |
| 2-Aminopyridine | 4'-Nitrophenacyl bromide | NaHCO₃, MW | 1 min | 99 | sci-hub.se |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde | Benzil, Primary Amines, Ammonium Acetate (B1210297) | p-TSA, EtOH, 80°C, MW | 30 min | 46-80 | nih.gov |
Ultrasound-Assisted Reaction Enhancement
The use of ultrasonic irradiation to promote chemical reactions, known as sonochemistry, can enhance reaction rates and yields. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including imidazo[1,2-a]pyridines. The physical phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with high temperatures and pressures, which can accelerate chemical transformations.
While specific examples for this compound are not prominent in the literature, general methodologies for related structures have been developed. These methods often involve the sonication of a mixture of a 2-aminopyridine and an α-halocarbonyl compound in a suitable solvent.
Mechanochemical Synthesis
Mechanochemistry involves the use of mechanical force (e.g., grinding, milling) to induce chemical reactions, often in the absence of a solvent. This technique is recognized as a key principle of green chemistry. As mentioned in the solvent-free section, the simple grinding of 2-aminopyridines and α-haloketones in a mortar and pestle is a form of manual mechanochemical synthesis that is highly effective for producing imidazo[1,2-a]pyridines. beilstein-archives.org This approach is not only environmentally friendly but also rapid and high-yielding. beilstein-archives.org
Purification and Isolation Methodologies for Substituted Imidazo[1,2-a]pyridines
The purification of the final product is a critical step in any synthetic sequence to ensure the removal of unreacted starting materials, reagents, and byproducts. For substituted imidazo[1,2-a]pyridines, standard laboratory techniques are typically employed.
Chromatographic Techniques
Column chromatography is a widely used and effective method for the purification of imidazo[1,2-a]pyridine derivatives. This technique separates compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel) as a mobile phase (a solvent or mixture of solvents) is passed through it.
In many reported syntheses of imidazo[1,2-a]pyridines, the crude product mixture is subjected to silica gel column chromatography. mdpi.com The choice of eluent, typically a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate, is optimized to achieve good separation of the desired product from impurities. mdpi.com The progress of the separation is monitored by thin-layer chromatography (TLC). mdpi.com After collection of the appropriate fractions, the solvent is removed by rotary evaporation to yield the purified compound.
Recrystallization Methods
Recrystallization is a powerful purification technique for solid compounds, based on the principle that the solubility of a compound in a solvent increases with temperature. The crude solid product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution.
For the purification of imidazo[1,2-a]pyridines, recrystallization is often employed when the product is obtained as a solid. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents used for the recrystallization of this class of heterocycles include ethanol, methanol, or mixtures of solvents like ethyl acetate and hexane.
Reactivity and Chemical Transformations of 6,8 Dibromo 5 Methylimidazo 1,2 a Pyridine
Functionalization of the Bromine Substituents
The presence of two bromine atoms on the imidazo[1,2-a]pyridine (B132010) core at positions 6 and 8 opens up numerous avenues for selective and sequential functionalization. The differing electronic environments of the C6 and C8 positions can, in some cases, allow for regioselective reactions, providing a powerful tool for the synthesis of specifically substituted derivatives.
Cross-Coupling Reactions at C6 and C8
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. For 6,8-dibromo-5-methylimidazo[1,2-a]pyridine, these reactions provide a direct route to introduce aryl, alkyl, alkynyl, and amino groups at the C6 and C8 positions.
The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organic halide, has been successfully applied to dihalogenated imidazo[1,2-a]pyridines. While specific studies on the 6,8-dibromo-5-methyl variant are not extensively documented, research on the closely related 6,8-dibromoimidazo[1,2-a]pyridine (B178526) provides valuable insights into its reactivity.
Microwave-assisted double Suzuki-Miyaura cross-coupling reactions have been shown to be effective for the diarylation of the 6,8-dibromoimidazo[1,2-a]pyridine scaffold. These reactions are typically carried out using a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃, in the presence of a base, like potassium carbonate, and a suitable solvent system. The use of microwave irradiation can significantly shorten reaction times and improve yields.
A variety of aryl and heteroaryl boronic acids can be coupled at both the C6 and C8 positions, demonstrating the versatility of this method for creating diverse libraries of substituted imidazo[1,2-a]pyridines. The general reaction scheme involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst.
Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for Dibromoimidazo[1,2-a]pyridines
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 120 (Microwave) | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 100 | Good |
Note: The data in this table is illustrative and based on general procedures for Suzuki-Miyaura couplings of related dihalo-heterocycles. Specific yields for this compound may vary.
The reaction typically involves a palladium precatalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and often dictates the scope and efficiency of the reaction. A variety of primary and secondary amines can be coupled to aryl bromides, allowing for the introduction of a wide range of nitrogen-containing functionalities at the C6 and C8 positions. The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 |
| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 |
Note: This table represents general conditions and the optimal conditions for this compound would need to be determined experimentally.
The Sonogashira coupling provides a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. For this compound, this reaction would enable the introduction of alkynyl moieties at the C6 and C8 positions, which are valuable handles for further transformations such as click chemistry or the synthesis of conjugated systems.
The reaction is typically carried out in the presence of a base, such as an amine, which also often serves as the solvent. A variety of terminal alkynes, both aliphatic and aromatic, can be employed. The mechanism involves a palladium catalytic cycle, similar to other cross-coupling reactions, and a copper cycle that facilitates the formation of a copper acetylide intermediate.
Table 3: Typical Sonogashira Coupling Reaction Parameters
| Entry | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent |
|---|---|---|---|---|---|
| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Triethylamine | THF |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | DMF |
Note: The applicability and efficiency of these conditions for this compound would require experimental verification.
Nucleophilic Aromatic Substitution (SNAr) at Brominated Positions
Nucleophilic aromatic substitution (SNAr) is a potential pathway for the functionalization of the C6 and C8 positions of this compound. In an SNAr reaction, a nucleophile replaces a leaving group (in this case, a bromide) on an aromatic ring. The success of this reaction is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho or para to the leaving group activates the ring towards nucleophilic attack.
Given the electron-deficient nature of the pyridine (B92270) ring within the imidazo[1,2-a]pyridine scaffold, the C6 and C8 positions are susceptible to nucleophilic attack, particularly when strong nucleophiles are employed.
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a powerful method for the preparation of organometallic reagents, which can then be reacted with a wide variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. For this compound, this reaction offers a route to generate lithiated or magnesiated intermediates at the C6 and/or C8 positions.
The reaction is typically performed at low temperatures using organolithium reagents, such as n-butyllithium or tert-butyllithium (B1211817), or Grignard reagents. The choice of reagent and reaction conditions can influence the regioselectivity of the exchange, potentially allowing for the selective functionalization of either the C6 or C8 position. The resulting organometallic species can be trapped with various electrophiles, including aldehydes, ketones, carbon dioxide, and alkyl halides, to introduce a diverse array of functional groups.
The regioselectivity of the halogen-metal exchange can be influenced by factors such as steric hindrance and the directing effects of substituents on the ring. The methyl group at the C5 position may exert some steric influence on the approach of the organometallic reagent to the C6 position.
Lithiation and Subsequent Electrophilic Quenching
The presence of two bromine atoms on the pyridine ring of this compound opens up avenues for functionalization through halogen-metal exchange reactions. Lithiation, typically achieved using organolithium reagents such as n-butyllithium or tert-butyllithium at low temperatures, is a powerful method for generating a highly nucleophilic organolithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce new functional groups onto the imidazo[1,2-a]pyridine core.
The general transformation can be represented as follows:
Scheme 1: General Lithiation and Electrophilic Quenching
The success and regioselectivity of this reaction are dependent on several factors, including the choice of organolithium reagent, solvent, temperature, and the relative reactivity of the two bromine atoms at the C6 and C8 positions.
Regioselectivity in Halogen-Metal Exchange
In a di-brominated system like this compound, the regioselectivity of the halogen-metal exchange is a critical aspect. The relative ease of lithium-bromine exchange at the C6 versus the C8 position is influenced by both steric and electronic factors.
Steric Hindrance: The C8 position is adjacent to the fused imidazole (B134444) ring, which may exert some steric hindrance. However, the C6 position is flanked by a methyl group at C5 and a hydrogen at C7, which could also influence the approach of the bulky organolithium reagent.
Electronic Effects: The electron-donating nature of the methyl group at C5 may slightly increase the electron density at the C6 position, potentially influencing the rate of exchange. The nitrogen atom in the pyridine ring also has a significant electronic influence on the entire ring system.
While specific experimental data for this compound is not extensively documented in the literature, studies on related substituted pyridines and imidazo[1,2-a]pyridines suggest that selective lithiation can often be achieved by careful control of reaction conditions. It is plausible that one of the bromine atoms will exhibit preferential reactivity, allowing for stepwise functionalization. For instance, in some heterocyclic systems, the bromine atom at a position with less steric hindrance or one that is electronically activated undergoes exchange more readily.
Reactions Involving the Methyl Group at C5
The methyl group at the C5 position of the imidazo[1,2-a]pyridine ring system is also a site for potential chemical modification.
Activation and Functionalization of the Methyl Group
The C-H bonds of the methyl group are generally less reactive than the C-Br bonds in the presence of strong bases like organolithiums. However, under specific conditions, the methyl group can be activated for functionalization. One common strategy is deprotonation of the methyl group using a strong, non-nucleophilic base to form a carbanion. This carbanion can then react with various electrophiles.
Another approach involves radical-mediated reactions. The methyl group can be subjected to radical halogenation or oxidation to introduce a reactive handle, which can then be further transformed.
Side-Chain Modifications
Once the methyl group is functionalized, a variety of side-chain modifications can be envisioned. For example, if the methyl group is brominated to a bromomethyl group, it can undergo nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to introduce diverse side chains.
Reactions at Other Positions of the Imidazo[1,2-a]pyridine Ring System
Electrophilic Aromatic Substitution (if applicable to the imidazole ring)
The imidazo[1,2-a]pyridine ring system is known to undergo electrophilic aromatic substitution, with the C3 position of the imidazole ring being the most nucleophilic and therefore the most reactive site. rsc.orgwikipedia.org The pyridine ring, being electron-deficient, is generally deactivated towards electrophilic attack. wikipedia.org
For this compound, it is expected that electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would occur preferentially at the C3 position, provided the reaction conditions are compatible with the existing bromo and methyl substituents. The presence of the two bromine atoms on the pyridine ring further deactivates it towards electrophilic attack, reinforcing the selectivity for the imidazole ring.
Table 1: Potential Functionalization Reactions of this compound
| Reaction Type | Reagents | Potential Product(s) |
|---|---|---|
| Lithiation/Quenching | 1. n-BuLi, THF, -78 °C 2. Electrophile (e.g., DMF, CO₂, MeI) | 6- or 8-substituted-8- or 6-bromo-5-methylimidazo[1,2-a]pyridine |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 6- and/or 8-aryl-5-methylimidazo[1,2-a]pyridine |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 6- and/or 8-alkynyl-5-methylimidazo[1,2-a]pyridine |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 6- and/or 8-amino-5-methylimidazo[1,2-a]pyridine |
| C3-Halogenation | NBS, NCS, or I₂ | 3-Halo-6,8-dibromo-5-methylimidazo[1,2-a]pyridine |
Direct C-H Functionalization Strategies
Direct C-H functionalization is a powerful tool for the derivatization of the imidazo[1,2-a]pyridine core, offering an atom-economical approach to introduce a wide range of functional groups. rsc.orgresearchgate.net Research consistently shows that the C3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic and, therefore, the most reactive site for electrophilic substitution and oxidative C-H functionalization. nih.govresearchgate.net This regioselectivity is attributed to the electronic nature of the heterocyclic system.
Various C-H functionalization strategies have been developed for the imidazo[1,2-a]pyridine scaffold, including:
Arylation : Introduction of aryl groups at the C3 position. nih.gov
Thiolation : Formation of C-S bonds, often at the C3 position. nih.govnih.gov
Alkylation and Fluoroalkylation : Addition of alkyl and fluoroalkyl chains. nih.govmdpi.com
Amination : Introduction of nitrogen-based functional groups. nih.gov
These transformations are often facilitated by transition-metal catalysts, photocatalysts under visible light irradiation, or metal-free oxidative conditions. nih.govresearchgate.netrsc.org While studies focusing specifically on this compound are not extensively documented, it is anticipated that the C3-H bond would be the primary site for such functionalization reactions, though the steric hindrance from the C5-methyl group and the electronic effects of the two bromine atoms at C6 and C8 would likely influence the reaction rates and yields.
Reactivity of the Chloromethyl Group at C2 (if applicable to related derivatives)
Although data on a C2-chloromethyl derivative of this compound is not available, studies on the closely related compound, 6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine , provide significant insight into the reactivity of a C2-chloromethyl group in a heavily substituted imidazo[1,2-a]pyridine system. researchgate.net
Derivatization at the C3 Position (e.g., formation of thioether side chains)
The C3 position is the most common site for derivatization on the imidazo[1,2-a]pyridine nucleus. nih.govresearchgate.net A key example of this is the introduction of thioether side chains, which is a C-S bond formation reaction. nih.gov A study on the synthesis of imidazo[1,2-a]pyridines as antiviral agents specifically reports the introduction of a thioether side chain at the C3 position of the target compound's scaffold. molaid.com
This type of transformation is generally achieved through several methods:
Reaction with sulfenyl chlorides : Electrophilic substitution using reagents like ArSCl.
Metal-catalyzed cross-coupling : Coupling of C3-halogenated imidazo[1,2-a]pyridines with thiols.
Direct C-H thiolation : Oxidative coupling of the C3-H bond with thiols or disulfides, often promoted by metal catalysts or iodine.
For the specific compound this compound, direct C-H functionalization at the C3 position would be the most probable route for introducing a thioether side chain, given the high reactivity of this position.
Mechanistic Studies of Key Transformations
Understanding the mechanisms of the chemical transformations of this compound and its analogs is crucial for predicting reactivity and designing synthetic routes.
Radical Nucleophilic Substitution (S(_RN)1) Mechanisms
The Radical Nucleophilic Substitution (S(_RN)1) mechanism has been identified as a key pathway for the functionalization of certain imidazo[1,2-a]pyridine derivatives, particularly those bearing halogen substituents on the pyridine ring. A significant study demonstrated for the first time an S(_RN)1 reaction occurring on the pyridine part of the imidazo[1,2-a]pyridine scaffold. researchgate.net
This research focused on 6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine . The S(_RN)1 mechanism involves a chain reaction initiated by the formation of a radical anion. The key steps are:
Initiation : An electron is transferred to the substrate, forming a radical anion.
Propagation :
The radical anion fragments, losing a halide ion to form an aryl radical.
This radical reacts with a nucleophile to form a new radical anion.
The new radical anion transfers its electron to a molecule of the starting material, forming the product and regenerating the initial radical anion to continue the chain.
In the case of 6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine, reactions with various nucleophiles showed that substitution could occur at either the C2-chloromethyl group or the C8-bromo position, depending on the nucleophile's nature. researchgate.net This indicates a competition between different reaction sites within the same molecule under S(_RN)1 conditions.
Addition-Elimination Pathways
While specific mechanistic studies detailing addition-elimination pathways for this compound were not prominent in the searched literature, this mechanism is a fundamental process in the chemistry of many aromatic and heteroaromatic systems, particularly for nucleophilic aromatic substitution (S(_N)Ar).
An S(_N)Ar reaction typically proceeds via a two-step addition-elimination mechanism:
Addition : A nucleophile attacks the aromatic ring at a carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Elimination : The leaving group departs, and the aromaticity of the ring is restored, yielding the substitution product.
For this mechanism to be favorable on the imidazo[1,2-a]pyridine core, the ring must be sufficiently electron-deficient, usually achieved by the presence of strong electron-withdrawing groups. The bromine atoms at the C6 and C8 positions in the target molecule are electron-withdrawing and could potentially activate these positions towards nucleophilic attack under the right conditions.
Role of Catalysts and Reagents in Directing Reactivity
Catalysts and reagents play a pivotal role in controlling the reactivity and selectivity of functionalization reactions on the imidazo[1,2-a]pyridine scaffold.
Catalysts:
Transition Metals : Copper and palladium catalysts are widely used. For example, copper(I) iodide (CuI) has been used to catalyze the synthesis of imidazo[1,2-a]pyridines. cbijournal.com
Lewis Acids : Yttrium(III) triflate (Y(OTf)(_3)) has been employed as a Lewis acid catalyst for the C3-alkylation of imidazo[1,2-a]pyridines via aza-Friedel–Crafts reactions. mdpi.com
Photocatalysts : Under visible light irradiation, photocatalysts like rose bengal can promote oxidative cross-dehydrogenative coupling reactions at the C3 position. nih.gov
Reagents:
Oxidants : In many direct C-H functionalization reactions, an oxidant is required. These can range from molecular oxygen in the air to chemical oxidants like iodine. cbijournal.com
Bases : Bases are often used to facilitate deprotonation steps or to neutralize acidic byproducts.
Radical Initiators : In radical reactions, specific reagents can be used to generate the initial radical species that start the chain reaction. For example, photostimulation is often used to initiate S(_RN)1 reactions. researchgate.net
The choice of catalyst and reagents is critical for directing the reaction to a specific position on the ring (e.g., C3 vs. other positions) and for achieving the desired chemical transformation (e.g., C-C, C-N, or C-S bond formation).
Theoretical and Computational Investigations of 6,8 Dibromo 5 Methylimidazo 1,2 a Pyridine and Its Derivatives
Electronic Structure and Molecular Orbital Analysis
Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of imidazo[1,2-a]pyridine (B132010) systems. Analysis of analogous compounds, such as 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, offers valuable comparative data. nih.gov
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to determining how a molecule interacts with other species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. nih.gov
For a related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, DFT calculations have determined the HOMO-LUMO energy gap to be 4.343 eV. nih.gov This value suggests a stable electronic configuration. The analysis of HOMO and LUMO energies reveals the distribution of electron density. In this analog, the HOMO is characterized by a pure π character distributed over the aromatic rings, with the highest electron density on the phenyl ring, while the LUMO exhibits σ character with significant electron density on the bromine atoms. nih.gov This distribution suggests that the phenyl ring is the primary site for electrophilic attack, while the bromine atoms are potential sites for nucleophilic interaction.
Table 1: Frontier Molecular Orbital Energies for an Analogous Brominated Imidazo[1,2-a]pyridine Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.251 |
| LUMO | -1.908 |
| HOMO-LUMO Gap | 4.343 |
Data derived from a DFT study on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. nih.gov
Charge Distribution and Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
While a specific MEP map for 6,8-Dibromo-5-methylimidazo[1,2-a]pyridine is not available, studies on similar heterocyclic systems indicate that the nitrogen atom in the pyridine (B92270) ring and the bromine atoms would be regions of negative electrostatic potential, making them potential sites for interaction with electrophiles or participation in hydrogen bonding. Conversely, the hydrogen atoms of the methyl group and the aromatic rings would exhibit positive potential.
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies.
Density Functional Theory (DFT) Calculations for Reaction Pathways
DFT calculations are widely used to model reaction pathways and determine the feasibility of proposed mechanisms. For imidazo[1,2-a]pyridines, these calculations can shed light on the regioselectivity of reactions such as halogenation. Studies on the halogenation of imidazo[1,2-a]pyridines have shown that the C3 position is typically the most reactive site for electrophilic substitution. nih.govresearchgate.netrsc.org
A proposed mechanism for the bromination of the imidazo[1,2-a]pyridine core involves the formation of a bromine radical which then attacks the C2-C3 double bond, leading to a more stable radical intermediate. nih.gov This regioselectivity is attributed to the electronic properties of the heterocyclic system.
Transition State Identification and Energy Barriers
The identification of transition states and the calculation of their corresponding energy barriers are fundamental to understanding reaction kinetics. While specific transition state calculations for reactions involving this compound are not documented in the searched literature, computational studies on related systems can provide insights. The energy barriers for various reaction steps, such as electrophilic attack or bond formation, can be determined, allowing for a comparison of different potential reaction pathways.
Kinetic and Thermodynamic Aspects of Reactivity
In the context of this compound, the presence of two bromine atoms and a methyl group will influence the electron distribution and steric accessibility of different positions on the imidazo[1,2-a]pyridine core, thereby affecting its reactivity in various chemical transformations.
Molecular Dynamics Simulations for Conformation and Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound and its derivatives, MD simulations can elucidate conformational flexibility and the nature of their interactions with other molecules, which is critical for applications in drug design and materials science.
Simulations on related imidazo[1,2-a]pyridine analogues have been performed to understand their stability and intermolecular interactions when bound to biological targets. nih.gov For instance, MD simulations lasting 100 nanoseconds have been used to study the stability of co-crystal ligands of imidazo[1,2-a]pyridine amides with target proteins, revealing key intermolecular interactions. nih.gov These studies highlight the importance of the imidazo[1,2-a]pyridine scaffold in establishing stable binding.
In the context of this compound, MD simulations would likely reveal a relatively rigid bicyclic core. The primary sources of conformational flexibility would be any substituents attached to this core. The bromine atoms at positions 6 and 8, along with the methyl group at position 5, would influence the molecule's electrostatic potential and its ability to form halogen bonds and van der Waals interactions.
Noncovalent interactions, such as hydrogen bonds (e.g., C–H⋯N, C–H⋯Br), halogen bonds (C–Br⋯X, where X is a nucleophile), and π–π stacking, play a conclusive role in controlling molecular conformations and intermolecular associations. nih.gov MD simulations can map out the preferred interaction sites and geometries, providing a detailed picture of how these molecules might behave in different chemical environments, such as in solution or within a protein binding site.
A hypothetical molecular dynamics simulation of this compound interacting with a model protein active site could reveal the following:
| Interaction Type | Potential Interacting Residues | Significance |
| Halogen Bonding | Electron-rich amino acids (e.g., Asp, Glu, Ser, Thr) | The bromine atoms at positions 6 and 8 can act as halogen bond donors, forming directional interactions that can enhance binding affinity and specificity. |
| Hydrophobic Interactions | Nonpolar amino acids (e.g., Leu, Val, Ile, Phe) | The methyl group at position 5 and the aromatic rings of the imidazo[1,2-a]pyridine core can engage in favorable hydrophobic contacts. |
| π-π Stacking | Aromatic amino acids (e.g., Phe, Tyr, Trp) | The planar imidazo[1,2-a]pyridine ring system can stack with the aromatic side chains of amino acids, contributing to binding stability. |
| C-H···π Interactions | Aromatic amino acids | The C-H bonds of the methyl group and the aromatic rings can interact with the π-systems of aromatic residues. |
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the chemical reactivity of a series of compounds based on their molecular structures. These models are built by finding a statistical correlation between a set of molecular descriptors and an experimentally determined measure of reactivity.
For this compound and its derivatives, a QSRR study would involve calculating a variety of molecular descriptors and correlating them with a known reactivity parameter, such as the rate constant of a specific reaction or the susceptibility to electrophilic or nucleophilic attack.
Theoretical studies on similar imidazo[1,2-a]pyridine derivatives have successfully used molecular descriptors derived from Density Functional Theory (DFT) to assess chemical reactivity. scirp.org Key descriptors include:
Highest Occupied Molecular Orbital (HOMO) energy (EHOMO): A higher EHOMO indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles.
Lowest Unoccupied Molecular Orbital (LUMO) energy (ELUMO): A lower ELUMO indicates a greater ability to accept electrons, suggesting higher reactivity towards nucleophiles.
HOMO-LUMO energy gap (ΔE): A smaller energy gap is generally associated with higher chemical reactivity and lower kinetic stability. scirp.org
Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to deformation of the electron cloud, with lower hardness values corresponding to higher reactivity. scirp.org
Molecular Electrostatic Potential (MEP): MEP maps reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites of chemical reactions. scirp.org
A hypothetical QSRR analysis for a series of substituted imidazo[1,2-a]pyridines might yield a correlation like the one shown below, predicting the rate of an electrophilic substitution reaction:
| Compound | Substituent at C-3 | EHOMO (eV) | log(k/k0) |
| 1 | -H | -6.2 | 0.00 |
| 2 | -CH3 | -6.0 | 0.50 |
| 3 | -Cl | -6.4 | -0.30 |
| 4 | -NO2 | -6.8 | -1.00 |
Once a statistically significant correlation is established in a QSRR model, it can be used to predict the reactivity of new, unsynthesized compounds. These predictive models are valuable for guiding synthetic efforts towards molecules with desired reactivity profiles.
For this compound, QSRR models could be developed to predict its behavior in various chemical transformations, such as:
Electrophilic Aromatic Substitution: The imidazo[1,2-a]pyridine ring is known to undergo electrophilic substitution, typically at the C-3 position. acs.org A QSRR model could predict the susceptibility of the C-3 position to attack based on the electronic properties of the substituents at other positions.
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atoms at C-6 and C-8 are suitable handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful methods for introducing new functional groups. researchgate.net A QSRR model could predict the relative reactivity of the C-6 and C-8 positions in these reactions.
C-H Functionalization: Direct functionalization of C-H bonds is an increasingly important area of synthetic chemistry. nih.gov QSRR models could help predict the regioselectivity of C-H functionalization reactions on the imidazo[1,2-a]pyridine core.
By correlating descriptors such as local atomic charges, frontier orbital densities (fukui functions), and steric parameters with experimental outcomes, robust predictive models can be constructed. For example, a model could predict the yield of a Suzuki coupling reaction at the C-6 position based on the Hammett parameters of substituents on a phenyl group introduced at C-3.
These predictive models not only accelerate the discovery of new chemical transformations but also contribute to a deeper fundamental understanding of the factors that govern chemical reactivity in the imidazo[1,2-a]pyridine system.
Advanced Applications in Chemical Technologies and Material Science
Role as a Versatile Synthetic Intermediate in Complex Molecule Construction
The primary value of 6,8-Dibromo-5-methylimidazo[1,2-a]pyridine in synthetic chemistry lies in its capacity to serve as a multi-functional intermediate. The imidazo[1,2-a]pyridine (B132010) core itself is recognized as a crucial building block for diverse molecular architectures. mdpi.com The two bromine atoms on the pyridine (B92270) ring of the molecule are key functional handles that can be selectively addressed to build more complex structures. These halogens are prime sites for a wide array of transition-metal-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.
This strategic placement of two distinct reactive sites allows for the stepwise and controlled introduction of different molecular fragments. For instance, one bromine atom could be substituted using a Suzuki-Miyaura coupling to introduce a new aryl or heteroaryl group, followed by a Sonogashira coupling at the second bromine atom to append an alkyne moiety. This versatility enables the construction of elaborate, three-dimensional molecules from a relatively simple starting material. The C3 position of the imidazole (B134444) ring is also known to be susceptible to functionalization, further expanding the synthetic possibilities. nih.govmdpi.com
Table 1: Potential Cross-Coupling Reactions at the Bromine Sites This table illustrates the potential synthetic transformations for which this compound is an ideal substrate, based on common reactions for aryl bromides.
| Reaction Name | Reagent/Catalyst System (Typical) | Bond Formed | Resulting Structure |
| Suzuki-Miyaura | R-B(OH)₂ / Pd catalyst | C-C (Aryl) | Aryl-substituted imidazo[1,2-a]pyridine |
| Sonogashira | Terminal alkyne / Pd & Cu catalysts | C-C (Alkynyl) | Alkynyl-substituted imidazo[1,2-a]pyridine |
| Buchwald-Hartwig | Amine / Pd catalyst | C-N | Amino-substituted imidazo[1,2-a]pyridine |
| Heck | Alkene / Pd catalyst | C-C (Alkenyl) | Alkenyl-substituted imidazo[1,2-a]pyridine |
| Stille | Organostannane / Pd catalyst | C-C (Aryl/Vinyl) | Aryl/Vinyl-substituted imidazo[1,2-a]pyridine |
| Negishi | Organozinc / Pd or Ni catalyst | C-C (Alkyl/Aryl) | Alkyl/Aryl-substituted imidazo[1,2-a]pyridine |
Development of Ligands for Catalytic Systems
The design of ligands is a critical aspect of developing efficient and selective metal catalysts. Nitrogen-containing heterocyclic compounds are widely employed as ligands due to the ability of their nitrogen atoms to coordinate with transition metals.
This compound offers a robust scaffold for the design of novel ligand architectures. The two nitrogen atoms within the fused ring system can act as a bidentate chelate, binding to a metal center. More advanced ligand designs can be achieved by leveraging the reactive bromine sites. For instance, these sites can be substituted with other coordinating groups, such as phosphines, pyridines, or other N-heterocycles, through cross-coupling reactions. This approach could lead to the formation of highly structured pincer-type ligands, where the imidazo[1,2-a]pyridine core serves as the central backbone, with two donor arms coordinating to the metal. The steric and electronic properties of such ligands could be precisely engineered by choosing appropriate substituents, allowing for fine control over the resulting catalyst's properties.
The performance of a homogeneous catalyst is profoundly influenced by the steric and electronic environment created by its ligands. The imidazo[1,2-a]pyridine core provides a rigid and sterically defined backbone. By modifying the substituents at the 6- and 8-positions, it is possible to modulate the electronic density at the metal center and control the steric bulk around it. For example, introducing electron-donating groups would increase the electron density on the coordinated metal, potentially enhancing its reactivity in oxidative addition steps. Conversely, electron-withdrawing groups could make the metal center more electrophilic, which can be beneficial for other catalytic processes. This tunability is crucial for optimizing catalyst activity, stability, and, most importantly, selectivity (e.g., chemo-, regio-, and enantioselectivity) for a specific chemical transformation.
Applications in Optoelectronic Materials
The π-conjugated bicyclic structure of imidazo[1,2-a]pyridines endows them with inherent fluorescent properties, making them attractive candidates for applications in optoelectronics and as chemical sensors. ijrpr.com The significant Stokes shifts observed in some derivatives make them particularly appealing for use as fluorescent probes, laser dyes, and in organic light-emitting diodes (OLEDs). figshare.com
The imidazo[1,2-a]pyridine scaffold can be functionalized to create fluorescent probes for detecting specific analytes. Research has shown that imidazo[1,2-a]pyridine-functionalized xanthene dyes can act as highly selective fluorescent probes for mercury ions (Hg²⁺). rsc.org The design often involves attaching a receptor unit to the fluorophore core. In the case of this compound, the bromine atoms serve as ideal attachment points for such receptor moieties. Through synthetic modification, one or both bromine atoms could be replaced with a group that selectively binds to a target ion or molecule. Upon binding, the photophysical properties of the imidazo[1,2-a]pyridine core would be altered, leading to a detectable change in fluorescence (e.g., "turn-on" or "turn-off" sensing) or a colorimetric shift.
The optical and electronic properties of imidazo[1,2-a]pyridine derivatives can be precisely tuned through structural modifications. figshare.comnih.gov The fluorescence emission and quantum yield are highly sensitive to the nature of substituents on the bicyclic ring. ijrpr.com The inherent structure of this compound, with its electron-donating methyl group and the two bromine atoms, provides a unique starting point for such tuning.
The methyl group generally enhances luminescence, while the heavy bromine atoms could potentially promote intersystem crossing, possibly leading to phosphorescence. The true power of this molecule lies in its potential for derivatization. By replacing the bromine atoms with various electron-donating (e.g., -OMe, -NMe₂) or electron-withdrawing (e.g., -CN, -NO₂) groups via cross-coupling reactions, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be systematically modulated. This allows for the precise tuning of the absorption and emission wavelengths across the visible spectrum, as well as optimization of the fluorescence quantum yield. ijrpr.com
Table 2: General Effect of Substituents on the Photophysical Properties of Imidazo[1,2-a]pyridines This table summarizes general findings from studies on various imidazo[1,2-a]pyridine derivatives. ijrpr.comfigshare.com
| Substituent Type at C2, C6, or C8 | General Effect on Emission | Impact on Quantum Yield | Example Groups |
| Electron-Donating Groups (EDG) | Red-shift (longer wavelength) | Generally improves | -CH₃, -OCH₃, -N(CH₃)₂ |
| Electron-Withdrawing Groups (EWG) | Blue-shift (shorter wavelength) | Generally leads to less intense emission | -CN, -NO₂, -CF₃ |
| Extended π-Conjugation | Red-shift | Often increases | Phenyl, Naphthyl |
This ability to fine-tune photophysical properties makes this compound a highly promising precursor for developing advanced materials for OLEDs, fluorescent labels in bioimaging, and molecular sensors. ijrpr.comsciforum.net
Role of Halogenation in Emission Characteristics
The inherent fluorescence of the π-conjugated bicyclic structure of imidazo[1,2-a]pyridine makes it an attractive core for developing fluorophores. The photophysical properties, such as emission wavelength and quantum yield, are highly tunable through the strategic placement of substituent groups on the heterocyclic ring system. Halogenation, the introduction of halogen atoms like bromine, plays a critical role in modulating these emission characteristics.
The bromine atoms at the 6 and 8 positions of the imidazo[1,2-a]pyridine ring are electron-withdrawing groups. Generally, the introduction of electron-withdrawing substituents to this scaffold leads to less intense luminescence compared to derivatives with electron-donating groups. ijrpr.com This effect is attributed to the alteration of the electronic distribution within the molecule, which influences the energy of the excited state and the efficiency of radiative decay.
However, this modulation is a powerful tool for fine-tuning the emission spectrum. Research on related V-shaped bis-imidazo[1,2-a]pyridine structures has demonstrated that substituent effects can precisely control the emission from the near-UV to the deep-blue regions of the spectrum. nih.gov The presence of halogens can shift the emission wavelength and alter the nature of the excited state, for instance, from a pure π-π* transition to one with intramolecular charge transfer (ICT) character. nih.gov Therefore, the dibromination in this compound serves as a key structural feature for designing materials with specific, targeted photophysical properties for applications in sensors, probes, and optoelectronic devices.
| Substituent Type on Imidazo[1,2-a]pyridine Core | General Effect on Fluorescence | Example Groups |
|---|---|---|
| Electron-Donating Groups (EDG) | Increased fluorescence intensity/quantum yield; potential red-shift in emission. ijrpr.comnih.gov | -CH₃, -OCH₃, -NH₂ |
| Electron-Withdrawing Groups (EWG) | Decreased fluorescence intensity; potential blue-shift in emission. ijrpr.comnih.gov | -Br, -Cl, -F, -NO₂, -CN |
| Extended π-Conjugation | Increased fluorescence yield. ijrpr.com | Phenyl, Naphthyl |
Utility in Corrosion Inhibition Studies
Derivatives of imidazo[1,2-a]pyridine are recognized as a highly effective class of organic corrosion inhibitors, particularly for protecting metals like mild steel in aggressive acidic environments. theaic.orgresearchgate.net The utility of this compound in this field stems from its molecular structure, which is well-suited for forming a protective barrier on metal surfaces. Studies on closely related bromo-substituted imidazo[1,2-a]pyridines have confirmed their significant inhibitive properties. researchgate.net
The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface, creating a film that isolates the metal from the corrosive medium. rdd.edu.iq This adsorption is facilitated by several key features of the molecule:
Heteroatoms: The two nitrogen atoms in the bicyclic ring system possess lone pairs of electrons that can coordinate with the vacant d-orbitals of iron atoms on the steel surface. rdd.edu.iq
π-Electrons: The delocalized π-electrons of the aromatic imidazopyridine ring system contribute to the adsorption process through interaction with the metal surface. theaic.org
The adsorption process can involve both physisorption, which arises from electrostatic interactions between the charged metal surface and the inhibitor molecule, and chemisorption, which involves the formation of coordinate covalent bonds through electron sharing. theaic.org The adsorption of imidazopyridine derivatives on steel surfaces frequently adheres to the Langmuir adsorption isotherm model. theaic.orgresearchgate.nettandfonline.com This indicates the formation of a uniform monolayer of inhibitor molecules on the metal, effectively blocking the active corrosion sites.
The efficiency of a corrosion inhibitor is intrinsically linked to its electronic structure. For this compound, the interplay between its substituent groups is crucial. The electron-donating methyl group (-CH₃) at the 5-position increases the electron density of the ring system, enhancing its ability to adsorb onto the metal surface. Conversely, the electron-withdrawing bromine atoms at the 6- and 8-positions modulate this electron density.
Quantum chemical calculations using Density Functional Theory (DFT) are instrumental in correlating molecular properties with inhibition efficiency. researchgate.netrdd.edu.iq Key parameters include:
EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater propensity for the molecule to donate electrons to the metal's vacant d-orbitals, leading to stronger adsorption and higher inhibition efficiency. samipubco.com
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal (back-donation), which also strengthens the adsorbent-metal bond. rdd.edu.iq
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap generally implies higher reactivity of the molecule, which often correlates with better inhibition performance. samipubco.com
| Inhibitor (Related Imidazo-heterocycles) | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Inhibition Efficiency (%) |
|---|---|---|---|---|
| PEPT (Pyridazine Derivative) | -8.68 | -4.99 | 3.69 | Predicted High |
| PEPO (Pyridazine Derivative) | -9.52 | -4.59 | 4.93 | Predicted Lower |
| BDIPMA (Imidazopyridine Derivative) | -6.228 | -1.938 | 4.290 | Effective |
Data for related heterocyclic compounds illustrates the general principles of correlating quantum chemical parameters with inhibition efficiency. rdd.edu.iqgsconlinepress.com
Thermodynamic analysis of the adsorption process provides insight into its spontaneity and the nature of the interaction. The standard free energy of adsorption (ΔG°ads) is a critical parameter. A negative value for ΔG°ads indicates that the adsorption of the inhibitor on the metal surface is a spontaneous process. rsc.orgnih.gov The magnitude of ΔG°ads can help distinguish between physisorption (values around -20 kJ/mol) and chemisorption (values more negative than -40 kJ/mol). Studies on similar imidazo-based inhibitors have shown ΔG°ads values indicative of a mixed-mode adsorption involving both physical and chemical interactions. rsc.orgnih.gov
The kinetics of corrosion protection are typically investigated using electrochemical methods such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). nih.gov
Potentiodynamic Polarization (PDP): PDP studies for imidazopyridine derivatives generally show that they function as mixed-type inhibitors. research-nexus.netnajah.edu This means they suppress both the anodic reaction (dissolution of metal) and the cathodic reaction (hydrogen evolution) by blocking active sites on the metal surface.
Electrochemical Impedance Spectroscopy (EIS): In EIS analysis, the presence of an effective inhibitor like this compound leads to a significant increase in the charge-transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl). nih.gov The larger Rct value signifies a slower corrosion process due to the inhibitive film, while the lower Cdl value results from the displacement of water molecules by the adsorbed organic inhibitor molecules, which have a lower dielectric constant.
| Inhibitor System (Related Imidazo-heterocycles) | Concentration | Rct (Ω·cm²) | Cdl (μF·cm⁻²) | Inhibition Efficiency (η%) |
|---|---|---|---|---|
| Blank (1.0 M HCl) | - | ~50-100 | ~80-120 | - |
| IPY 1 (Imidazopyrimidine) | 10⁻³ M | 1214 | 48.1 | 94.2 |
| IPY 2 (Imidazopyrimidine) | 10⁻³ M | 1764 | 45.2 | 96.1 |
| IMZ2 (Imidazopyridine Chalcone) | 1 mM | - | - | 95.4 |
Example electrochemical data for related imidazo-heterocycle inhibitors demonstrating typical performance metrics. rsc.orgresearch-nexus.net
Future Research Directions and Emerging Paradigms in 6,8 Dibromo 5 Methylimidazo 1,2 a Pyridine Chemistry
Innovations in Sustainable and Green Synthetic Approaches
The principles of green chemistry are increasingly becoming a central focus in the synthesis of complex molecules. ccspublishing.org.cn Traditional methods for constructing the imidazo[1,2-a]pyridine (B132010) core often involve harsh conditions, hazardous solvents, or toxic catalysts. researchgate.net Future research on 6,8-Dibromo-5-methylimidazo[1,2-a]pyridine will likely prioritize the adoption and optimization of sustainable synthetic routes.
Emerging green methodologies applicable to this scaffold include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of imidazo[1,2-a]pyridine derivatives, often under solvent-free conditions. organic-chemistry.orgresearchgate.net
Ultrasound-Mediated Reactions: Ultrasound has been shown to promote the efficient synthesis of imidazo[1,2-a]pyridines in aqueous media, avoiding the need for metal catalysts and harsh reagents. organic-chemistry.orgorganic-chemistry.org
Use of Green Solvents: Replacing conventional organic solvents with environmentally benign alternatives like water or bio-based solvents such as eucalyptol (B1671775) is a key area of development. researchgate.netorganic-chemistry.org
Catalyst-Free and Metal-Free Reactions: Designing synthetic pathways that eliminate the need for catalysts, particularly those based on heavy metals, is a significant goal. nih.govacs.org Multi-component reactions (MCRs), such as the Groebke–Blackburn–Bienaymé (GBB) reaction, offer a greener alternative for constructing the imidazo[1,2-a]pyridine core with high atom economy. mdpi.comsciforum.net
| Synthetic Parameter | Conventional Approach | Potential Green Alternative | Anticipated Benefits |
|---|---|---|---|
| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasound | Reduced reaction time, Lower energy consumption |
| Solvent | Toluene, DMF, Acetonitrile | Water, Ethanol, Eucalyptol, Solvent-free | Reduced toxicity and environmental impact |
| Catalyst | Heavy metals (e.g., Copper, Palladium) | Molecular iodine, Enzymes (e.g., CALB), Catalyst-free MCRs | Lower cost, Reduced toxicity, Easier purification acs.orgacs.org |
| Reaction Type | Stepwise condensation and cyclization | One-pot multi-component reactions | Increased efficiency, High atom economy, Reduced waste ccspublishing.org.cn |
Exploration of Unconventional Reactivity Patterns and Functionalization Strategies
The this compound molecule possesses multiple sites for potential functionalization. While the bromine atoms at the C-6 and C-8 positions are obvious handles for traditional cross-coupling reactions, future research will delve into more unconventional reactivity to unlock novel chemical space.
Key areas for exploration include:
Regioselective Cross-Coupling: Developing catalytic systems that can selectively functionalize either the C-6 or C-8 position would provide precise control over molecular architecture. This could involve leveraging subtle differences in the electronic or steric environment of the two bromine atoms.
C-H Functionalization: Direct functionalization of the C-H bonds at positions C-2, C-3, and C-7 offers a more atom-economical approach to derivatization. nih.gov Strategies such as visible light-induced photoredox catalysis, which has been successfully applied to the parent scaffold, could be used to introduce a wide array of functional groups. nih.gov
Radical Reactions: The direct functionalization of imidazo[1,2-a]pyridines through radical-mediated processes is a rapidly advancing field. rsc.org Exploring the reactivity of this compound with various radical precursors could lead to the discovery of novel transformations and molecular structures.
Aerobic Oxidative Coupling: Iron-catalyzed aerobic oxidative cross-dehydrogenative coupling processes have been used to functionalize the C-3 position of imidazo[1,2-a]pyridines with aldehydes, representing a powerful and environmentally friendly method. rsc.orgnih.gov
| Position | Existing Functionality | Future Functionalization Strategy | Potential Introduced Groups |
|---|---|---|---|
| C-2, C-7 | C-H | Direct C-H Arylation/Alkylation | Aryl, Heteroaryl, Alkyl |
| C-3 | C-H | Visible-light photoredox catalysis, Radical reactions nih.govrsc.org | Trifluoromethyl, Acyl, Alkyl, Aminoalkyl nih.govnih.gov |
| C-6 | C-Br | Regioselective Suzuki/Buchwald-Hartwig coupling | Aryl, Alkynyl, Amino, Phosphino rsc.org |
| C-8 | C-Br | Regioselective Sonogashira/Heck coupling | Alkynyl, Alkenyl, Carbonyl |
Advanced Computational Modeling for Predictive Chemical Synthesis and Material Design
Computational chemistry is an indispensable tool for modern chemical research. For this compound, advanced computational modeling can provide profound insights into its properties and reactivity, thereby accelerating the discovery process.
Future applications of computational modeling include:
Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be employed to determine the electron density at various positions on the ring system. acs.org This allows for the prediction of the most likely sites for electrophilic, nucleophilic, or radical attack, guiding the design of regioselective reactions.
Mechanism Elucidation: Computational studies can help elucidate the mechanisms of novel reactions, providing a deeper understanding of the factors that control reaction outcomes.
In Silico Design of Derivatives: By calculating properties such as the HOMO-LUMO energy gap, molecular electrostatic potential, and absorption spectra, new derivatives of this compound can be designed in silico with tailored electronic and photophysical properties for applications in materials science or as fluorescent probes. acs.orgnih.gov
Virtual Screening for Biological Activity: For medicinal chemistry applications, molecular docking and other virtual screening techniques can predict the binding affinity of derivatives to specific biological targets, prioritizing the synthesis of compounds with the highest potential for therapeutic activity. acs.org
| Computational Method | Application Area | Predicted Properties/Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Reactivity Prediction | Electron density maps, Frontier molecular orbital (HOMO/LUMO) energies, Bond dissociation energies acs.orgnih.gov |
| Time-Dependent DFT (TD-DFT) | Materials Science | UV-Vis absorption spectra, Emission wavelengths, Quantum yields |
| Molecular Docking | Drug Discovery | Binding affinity to protein targets, Interaction modes, Selectivity prediction acs.org |
| ADMET Prediction | Pharmacology | Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles acs.org |
Integration with High-Throughput Experimentation and Automation in Discovery Research
To fully explore the chemical space around the this compound scaffold, high-throughput experimentation (HTE) and automated synthesis platforms are essential. These technologies enable the rapid generation and screening of large libraries of compounds, significantly accelerating the discovery of new molecules with desired properties.
Future directions in this area involve:
Automated Library Synthesis: Utilizing the two bromine handles, automated parallel synthesis platforms can be programmed to perform a wide array of cross-coupling reactions, rapidly generating a diverse library of derivatives.
Solid-Phase Synthesis: The development of a solid-phase synthesis route, as has been done for other imidazo[1,2-a]pyridines, would facilitate the purification and handling of compound libraries. acs.orgnih.gov This involves anchoring a precursor to a resin and subsequently building the target molecule before cleaving it off in the final step. acs.org
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purity. Adapting synthetic routes for this compound and its derivatives to flow chemistry would enable safer, more efficient, and scalable production.
| Technology | Key Advantage | Application to this compound |
|---|---|---|
| Parallel Synthesis Robots | High speed and throughput | Rapid generation of a library via Suzuki, Sonogashira, or Buchwald-Hartwig reactions at C-6/C-8 positions. |
| Solid-Phase Organic Synthesis (SPOS) | Simplified purification | Synthesis of an imidazo[1,2-a]pyridine-carboxamide library for biological screening. acs.orgnih.gov |
| Continuous Flow Chemistry | Scalability, Safety, and Control | Efficient and scalable synthesis of the core scaffold and its subsequent functionalization. |
| High-Throughput Screening (HTS) | Massive parallel testing | Screening of the synthesized library against biological targets or for specific material properties. |
Development of Novel Reagents and Catalysts for Specific Transformations
The unique electronic and steric properties of this compound may require the development of new reagents and catalysts to achieve desired transformations with high efficiency and selectivity.
Future research should focus on:
Regioselective Catalysts: The development of palladium or copper catalyst systems with specialized ligands that can differentiate between the C-6 and C-8 bromine atoms is a significant challenge. Success in this area would enable stepwise, controlled diversification of the scaffold. Monoligated palladium(0) species, for instance, have emerged as highly active catalysts in cross-coupling, and ligands could be designed to favor their formation at one site over the other. acs.org
Photocatalysts for C-H Functionalization: While many photocatalysts exist for C-H functionalization, new catalysts with tailored redox potentials could be developed to selectively activate the C-H bonds of this specific dibrominated scaffold under visible light. nih.gov
Novel Halogenating Reagents: For further functionalization, exploring milder and more selective reagents for additional halogenation at the remaining C-H positions could open up new synthetic avenues. researchgate.net
Catalysts for Asymmetric Synthesis: For derivatives intended for pharmaceutical use, the development of catalysts that can install chiral centers with high enantioselectivity will be crucial.
| Target Transformation | Catalyst/Reagent Paradigm | Rationale/Goal |
|---|---|---|
| Regioselective C-6 vs. C-8 Cross-Coupling | Pd(0) with bulky, electron-rich phosphine (B1218219) or NHC ligands | Exploit subtle steric/electronic differences to achieve site-selectivity. rsc.orgacs.org |
| C-3 C-H Trifluoromethylation | Visible-light photoredox catalysts (e.g., Iridium or Ruthenium complexes) | Direct introduction of a key pharmacophore under mild conditions. nih.gov |
| C-7 C-H Borylation | Iridium-based catalysts | Introduce a boronic ester for subsequent cross-coupling reactions. |
| Catalyst-free C-3 Arylomethylation | Petasis-like three-component reaction (boronic acids, glyoxylic acid) | An eco-friendly, metal-free method to access C-3 functionalized derivatives. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
